![molecular formula C11H12N2O B1416092 (2-(p-Tolyl)oxazol-4-yl)methanamine CAS No. 802618-33-3](/img/structure/B1416092.png)
(2-(p-Tolyl)oxazol-4-yl)methanamine
Descripción general
Descripción
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da . It appears as a grey microcrystalline powder .
Molecular Structure Analysis
The molecular structure of “(2-(p-Tolyl)oxazol-4-yl)methanamine” can be analyzed using various spectroscopic techniques. For instance, its 1H-NMR (400 MHz, DMSO-d6) spectrum shows peaks at 8.00 (d, 2H, J = 8.0 Hz), 7.42 (d, 2H, J = 8.0 Hz), 4.45 (s, 2H), and 2.39 (s, 3H). Its 13C-NMR (100 MHz, DMSO-d6) spectrum shows peaks at 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, and 21.59 .Physical And Chemical Properties Analysis
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a grey microcrystalline powder . Its melting point (DSC) onset is at 174.63°C, with a peak max at 176.20°C . The compound’s calculated analysis for C10H11N3O (189.213) is: C, 63.48; H, 5.86; N, 22.21 .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks in Medicinal Chemistry
(2-(p-Tolyl)oxazol-4-yl)methanamine: serves as a versatile building block in the synthesis of heterocyclic compounds. Due to its structural similarity to biologically active molecules, it’s used in the design of new drugs, especially in the development of molecules with potential therapeutic applications .
Insecticidal and Acaricidal Agents
This compound has been incorporated into novel pyrimidinamine derivatives that exhibit significant insecticidal and acaricidal activities. Such derivatives have shown promise against pests like Aphis fabae and Tetranychus cinnabarinus , with some compounds outperforming commercial insecticides .
Biomedical Material Platforms
The oxazoline ring, a part of this compound, is integral to the development of poly(2-oxazoline)s . These materials are being explored for their potential in biomedical applications due to their excellent physical and biological properties, such as water solubility, invisibility in organisms, and thermoresponsiveness .
Drug Delivery Systems
The structural features of (2-(p-Tolyl)oxazol-4-yl)methanamine make it suitable for modification into polymers that can be used in drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of therapeutic agents .
Protein Modification
Researchers are investigating the use of this compound in the modification of proteins. This could lead to advancements in the field of proteomics, where precise modifications can alter protein function or stability for research or therapeutic purposes .
Anti-Fouling Interfaces
The compound’s derivatives are being studied for their use in creating anti-fouling surfaces. These surfaces resist the accumulation of biological materials, which is crucial in medical devices and implants to prevent infections and ensure biocompatibility .
Mecanismo De Acción
Target of Action
The primary target of (2-(p-Tolyl)oxazol-4-yl)methanamine is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
(2-(p-Tolyl)oxazol-4-yl)methanamine interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Biochemical Pathways
Its interaction with the lmptr1 pocket suggests that it may disrupt the normal function of the lmptr1 enzyme, thereby affecting the survival and proliferation of the leishmania parasite .
Result of Action
The molecular and cellular effects of (2-(p-Tolyl)oxazol-4-yl)methanamine’s action are likely related to its interaction with the LmPTR1 pocket. By binding to this active site, the compound may inhibit the function of the LmPTR1 enzyme, leading to a decrease in the survival and proliferation of the Leishmania parasite .
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(p-Tolyl)oxazol-4-yl)methanamine | |
CAS RN |
33105-96-3 | |
Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.